Z,Z-Dienestrol-d6
Overview
Description
Z,Z-Dienestrol-d6: is a deuterium-labeled derivative of Z,Z-Dienestrol, a synthetic non-steroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the study of estrogen receptors and metabolic pathways .
Scientific Research Applications
Z,Z-Dienestrol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogenic compounds.
Biology: Employed in the study of estrogen receptor binding and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.
Industry: Applied in the development of new estrogenic compounds and in quality control of pharmaceutical products
Mechanism of Action
Target of Action
Z,Z-Dienestrol-d6 is a deuterium-labeled variant of Z,Z-Dienestrol . The primary target of this compound, like its parent compound, is the estrogen receptor . Estrogen receptors are nuclear receptors that are activated by the hormone estrogen. They are involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development, as well as the growth and maintenance of secondary sexual characteristics .
Biochemical Pathways
The binding of this compound to estrogen receptors triggers a series of biochemical reactions. These include the increase in hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which may result in slower metabolic clearance and potentially improved bioavailability .
Result of Action
The binding of this compound to estrogen receptors and its subsequent actions lead to various molecular and cellular effects. These include the relief of symptoms associated with conditions like atrophic vaginitis and kraurosis vulvae, which are treated with vaginal estrogens . These conditions are characterized by symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva, which can be alleviated by the action of this compound .
Biochemical Analysis
Biochemical Properties
Z,Z-Dienestrol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of Diethylstilbestrol , a synthetic estrogen.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to passively diffuse into target cells of responsive tissues, complex with estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Metabolic Pathways
This compound is involved in various metabolic pathways as a metabolite of Diethylstilbestrol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z,Z-Dienestrol-d6 typically involves the reaction of Z,Z-Dienestrol with deuterating agents. The process includes the following steps:
Deuteration: Z,Z-Dienestrol is reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is purified through crystallization or chromatography to obtain this compound in a high-purity form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Z,Z-Dienestrol are subjected to deuteration using deuterium gas in reactors.
Isolation and Purification: The deuterated product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Z,Z-Dienestrol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Acylated or alkylated derivatives.
Comparison with Similar Compounds
Diethylstilbestrol: A synthetic non-steroidal estrogen with similar estrogenic activity.
Hexestrol: Another synthetic estrogen with structural similarities to Z,Z-Dienestrol.
Dienestrol: The non-deuterated form of Z,Z-Dienestrol.
Uniqueness: Z,Z-Dienestrol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Enhanced Stability: Deuterium substitution increases the metabolic stability of the compound.
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Reduced Metabolism: The presence of deuterium can slow down the metabolic degradation, providing more accurate pharmacokinetic data
Properties
IUPAC Name |
2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-QNQXKPHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747606 | |
Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-99-3 | |
Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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